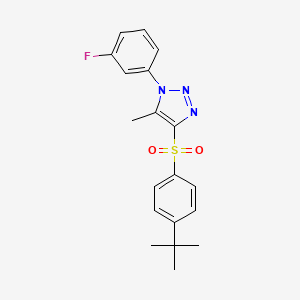![molecular formula C25H21N3 B6509724 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-06-5](/img/structure/B6509724.png)
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (MPPMPQ) is a heterocyclic compound that has been studied for its potential medicinal and therapeutic applications. It is an aromatic compound with a molecular weight of about 250.4 g/mol, and it is composed of a pyrazole ring, a phenyl group, and a methyl group. MPPMPQ has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and it has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been studied for its potential application in the treatment of various diseases, including cardiovascular diseases and cancer.
科学研究应用
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. Inhibition of COX-2 by this compound has been shown to reduce inflammation and pain in animal models. In addition, this compound has been studied for its potential application in the treatment of various diseases, including cardiovascular diseases and cancer.
作用机制
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. This compound binds to the active site of the enzyme and inhibits its activity. This results in a decrease in the production of prostaglandins and a consequent reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal models, it has been found to reduce inflammation and pain. In addition, this compound has been found to inhibit the growth of cancer cells and to reduce oxidative stress.
实验室实验的优点和局限性
The main advantage of using 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it has been shown to be effective in inhibiting the enzyme COX-2, which is involved in the production of prostaglandins. However, it is important to note that this compound is not approved for use as a drug, and its use in laboratory experiments should be done with caution.
未来方向
The potential applications of 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline are far-reaching, and there is a great deal of research yet to be done. Further research is needed to explore the potential of this compound as an anti-inflammatory and anti-tumor agent, as well as its potential to treat cardiovascular diseases and cancer. In addition, further research is needed to explore the potential of this compound as an antioxidant, and to determine its effects on other physiological processes. Finally, further research is needed to explore the potential of this compound as a drug, and to determine its safety and efficacy in humans.
合成方法
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can be synthesized by the reaction of 4-methylphenylboronic acid with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst. This reaction is carried out in a solvent such as dichloromethane or toluene, and the product is isolated by column chromatography. The yield of the reaction is typically around 80%.
属性
IUPAC Name |
3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-7-11-19(12-8-17)15-28-16-22-24(20-13-9-18(2)10-14-20)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKOQDHVJFDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,4-dimethylbenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509641.png)
![6-methoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509648.png)
![3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509661.png)
![3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509666.png)
![7-methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509674.png)
![5-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6509680.png)
![1-(4-fluorophenyl)-4-[5-(2-methoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6509687.png)

![N-(4-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509695.png)
![5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6509701.png)
![17-[(4-chlorophenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B6509705.png)
![8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6509713.png)
![8-methyl-2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509723.png)
![8-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B6509728.png)